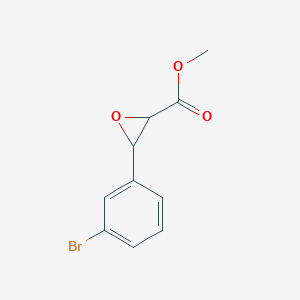

Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate

Description

Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate is an α,β-epoxy carbonyl compound characterized by a brominated aromatic substituent at the 3-position of the oxirane (epoxide) ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of complex molecules via ring-opening reactions or further functionalization. Its structure includes a stereochemically defined epoxide ring and a bromine atom, which imparts distinct electronic and steric properties. The compound’s synthesis is often achieved through the Darzens reaction, a method widely employed for constructing epoxide derivatives .

Crystallographic studies, supported by software such as SHELX and ORTEP, have been instrumental in elucidating its three-dimensional conformation and intermolecular interactions . The bromine substituent contributes to unique crystal packing patterns, likely involving halogen bonding or dipole interactions, which influence its physical and chemical behavior .

Properties

IUPAC Name |

methyl 3-(3-bromophenyl)oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBABJTXJZXTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with methyl glycidate in the presence of a base such as sodium hydroxide. The reaction proceeds via an epoxidation mechanism, forming the oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Epoxide ring-opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.

Oxidation and reduction: The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide.

Epoxide ring-opening: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenyl derivatives.

Epoxide ring-opening: Formation of diols or other functionalized compounds.

Oxidation and reduction: Formation of carboxylic acids or alcohols.

Scientific Research Applications

Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate involves its reactivity as an epoxide and the presence of the bromophenyl group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The bromophenyl group can participate in various substitution reactions, further enhancing the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents on the phenyl ring significantly impact the reactivity of methyl oxirane-2-carboxylate derivatives:

- Electron-Withdrawing Groups (EWGs): The 3-bromophenyl substituent (in the target compound) introduces inductive electron withdrawal, stabilizing the epoxide ring against nucleophilic attack. Methyl 3-(2-nitrophenyl)oxirane-2-carboxylate (C10H9NO5) features a nitro group, which strongly destabilizes the epoxide ring, making it prone to reduction or rearrangement .

Electron-Donating Groups (EDGs):

- Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (C11H12O4) contains a methoxy group that donates electron density via resonance, destabilizing the epoxide and enhancing its susceptibility to ring-opening reactions. This property is exploited in pharmaceutical synthesis, where stereochemical control is critical .

Crystallographic and Conformational Analysis

Hydrogen Bonding and Crystal Packing:

The bromine atom in the target compound may engage in halogen bonding, a feature absent in methyl 3-(4-chlorophenyl)oxirane-2-carboxylate (C10H9ClO3), where weaker Cl···O interactions dominate . Methoxy-substituted derivatives exhibit hydrogen bonding via oxygen lone pairs, leading to tighter crystal packing .Ring Puckering:

Puckering coordinates (as defined by Cremer and Pople) vary with substituent size. The bulky bromophenyl group induces greater out-of-plane distortion compared to smaller substituents like chlorine, affecting the compound’s solid-state conformation and solubility .

Data Table: Key Properties of Methyl Oxirane-2-carboxylate Derivatives

Biological Activity

Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an epoxide functional group, which is a three-membered cyclic ether. The presence of a bromophenyl moiety enhances its reactivity and interaction with biological macromolecules. The molecular formula is C₁₁H₉BrO₃, and it has a molecular weight of approximately 273.09 g/mol.

The biological activity of this compound primarily arises from its epoxide structure, which is highly reactive due to the strain in the three-membered ring. This reactivity allows it to undergo nucleophilic attack, leading to ring-opening reactions that can modify biological targets such as proteins and nucleic acids. The compound may interact with various enzymes and receptors, potentially affecting signaling pathways and metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific cellular pathways involved in cell proliferation and survival. Further research is needed to elucidate the exact mechanisms through which it exerts these effects.

Case Studies and Experimental Data

- Enzyme Interaction Studies : In vitro studies have demonstrated that this compound can inhibit enzymes involved in drug metabolism, potentially altering pharmacokinetics of co-administered drugs. This suggests its utility in drug design as a lead compound for enzyme inhibitors.

- Cell Viability Assays : In assays conducted on various cancer cell lines, the compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The IC50 values varied depending on the cell line, highlighting the need for further exploration into its selectivity and efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Nucleophilic attack on cellular targets |

| Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate | Antimicrobial | Similar mechanism as above |

| Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate | Antimicrobial, Enzyme inhibition | Nucleophilic attack |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.